[(2-phenyl-1H-indene-1,3(2H)-diylidene)bis(nitrilooxy)]bis[(4-chlorophenyl)methanone]
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Overview
Description
[(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes chlorobenzoyloxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
[(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE include:
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar and used as an antioxidant.
Uniqueness
[(1E,3E)-3-[(4-CHLOROBENZOYLOXY)IMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO 4-CHLOROBENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C29H18Cl2N2O4 |
---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
[(E)-[(3E)-3-(4-chlorobenzoyl)oxyimino-2-phenylinden-1-ylidene]amino] 4-chlorobenzoate |
InChI |
InChI=1S/C29H18Cl2N2O4/c30-21-14-10-19(11-15-21)28(34)36-32-26-23-8-4-5-9-24(23)27(25(26)18-6-2-1-3-7-18)33-37-29(35)20-12-16-22(31)17-13-20/h1-17,25H/b32-26-,33-27- |
InChI Key |
JLVGTXHTKIQMLT-VBZQPFBYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C\2/C(=N\OC(=O)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4/C2=N/OC(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NOC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=NOC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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